

# Application Note: High-Integrity Preparation and Storage of Ledipasvir Diacetone Stock Solutions

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## Compound of Interest

Compound Name: *Ledipasvir diacetone*

CAS No.: 1502655-48-2

Cat. No.: B1139170

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Abstract Ledipasvir is a potent inhibitor of the Hepatitis C Virus (HCV) NS5A protein, critical for viral replication.<sup>[1][2][3]</sup> In research settings, it is frequently supplied as **Ledipasvir Diacetone** (a crystalline solvate) rather than the amorphous free base to ensure improved stability and purity during transport. However, the presence of acetone solvate molecules significantly alters the molecular weight, introducing a common source of calculation error in molar dosing. This Application Note provides a rigorous, self-validating protocol for preparing, storing, and verifying **Ledipasvir Diacetone** stock solutions, ensuring experimental reproducibility in biochemical and cell-based assays.

## Critical Pre-Protocol Verification: The Molar Mass Trap

Expert Insight: The most frequent cause of potency variance in Ledipasvir experiments is the failure to account for the solvate mass. Vendors may supply Ledipasvir as a free base, a mono-acetone solvate, or a diacetone solvate.

Before weighing any powder, you must verify the specific form on your Certificate of Analysis (CoA).

Form	Molecular Formula	Molecular Weight (g/mol)	Conversion Factor (vs Free Base)
Ledipasvir (Free Base)		889.00	1.00
Ledipasvir Mono-acetone		947.08	0.94
Ledipasvir Diacetone		1005.16	0.88

Note: If your protocol requires a specific molar concentration of the active drug (Ledipasvir), you must use the molecular weight of the Diacetone form (1005.16 g/mol) for mass calculations.

## Physicochemical Properties & Solubility Data[1][2][6][7]

Parameter	Specification
Appearance	White to off-white crystalline solid
Primary Solvent	DMSO (Dimethyl Sulfoxide)
Solubility Limit (DMSO)	Up to 100 mg/mL (with sonication); Recommended Stock: 10–50 mM
Secondary Solvent	Ethanol (Soluble up to ~30–100 mg/mL)
Aqueous Solubility	Practically insoluble.[2] Do not dissolve directly in buffers/media.
Hygroscopicity	Moderate.[4] Protect from atmospheric moisture.

## Protocol: Stock Solution Preparation

Objective: Prepare a 10 mM stock solution of **Ledipasvir Diacetone** in anhydrous DMSO.

## Reagents and Equipment[7][8][9][10]

- Compound: **Ledipasvir Diacetone** (Store powder at -20°C).[1]
- Solvent: Anhydrous DMSO (≥99.9%, molecular sieve treated). Moisture in DMSO can induce precipitation over time.
- Vessels: Amber borosilicate glass vials (to protect from light) with PTFE-lined caps.
- Equipment: Analytical balance, vortex mixer, ultrasonic water bath.

## Step-by-Step Procedure

1. Equilibration Remove the **Ledipasvir Diacetone** vial from -20°C storage. Allow it to equilibrate to room temperature (approx. 15–20 mins) before opening.

- Causality: Opening a cold vial introduces condensation, which degrades the compound and alters weighing accuracy.

2. Weighing Weigh approximately 10 mg of **Ledipasvir Diacetone**. Record the exact mass ( ).

- Example: Mass = 10.2 mg.

3. Volume Calculation Calculate the volume of DMSO ( ) required to achieve a 10 mM concentration using the Diacetone MW ( g/mol ).

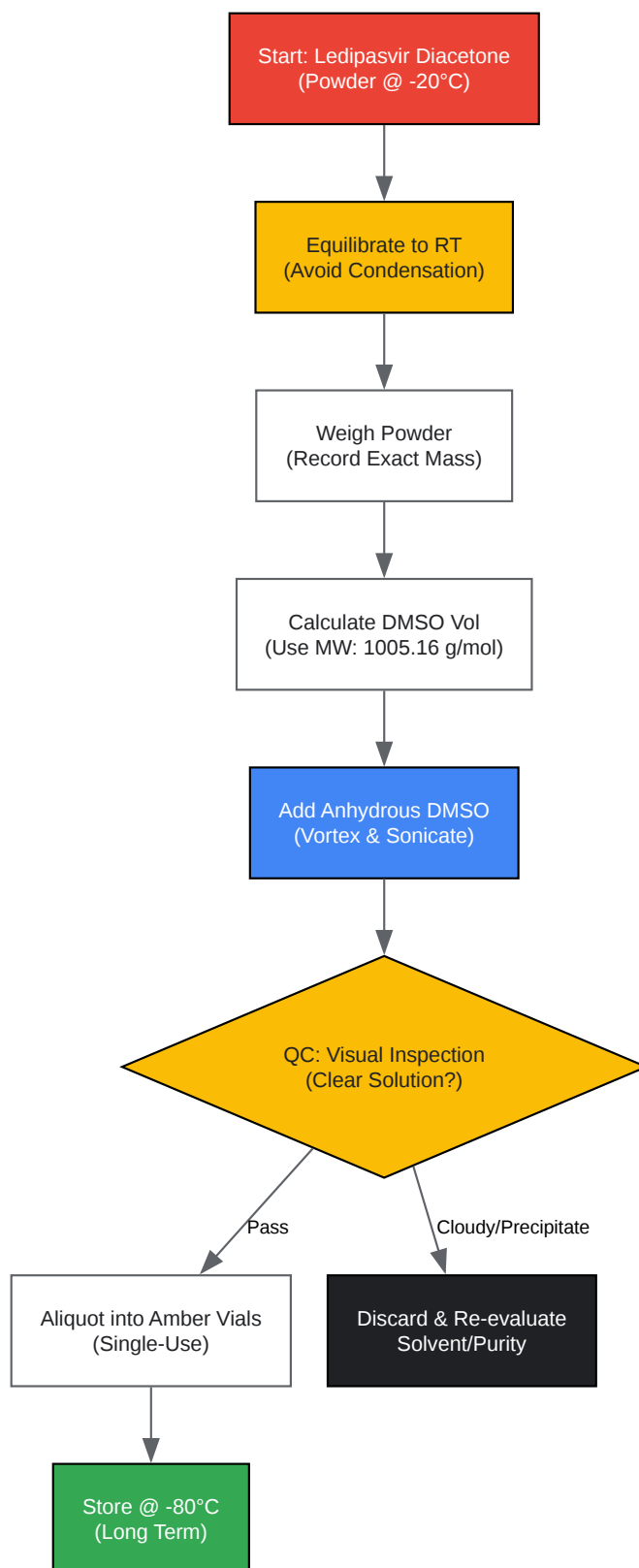
4. Dissolution Add the calculated volume of anhydrous DMSO to the vial.

- Vortex: Vortex vigorously for 30 seconds.
- Sonication: If visible particles remain, sonicate in a water bath at room temperature for 2–5 minutes.
- QC Check: Solution must be completely clear and colorless. If cloudy, do not proceed.

5. Aliquoting Divide the stock solution into small, single-use aliquots (e.g., 50  $\mu$ L or 100  $\mu$ L) in amber microtubes.

- Trustworthiness: This prevents freeze-thaw cycles, which can cause crystal growth and concentration gradients.

## Workflow Diagram



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Caption: Logical workflow for the preparation of **Ledipasvir Diacetone** stock solutions, emphasizing the critical QC checkpoint.

## Storage and Stability Guidelines

State	Temperature	Stability Duration	Container
Solid Powder	-20°C	≥ 3 Years	Desiccated, tight seal
Stock Solution (DMSO)	-80°C	6–12 Months	Amber polypropylene/glass
Stock Solution (DMSO)	-20°C	1 Month	Amber polypropylene/glass
Working Solution (Aqueous)	+4°C / RT	< 24 Hours	Use immediately

Freeze-Thaw Policy: Ledipasvir in DMSO is susceptible to precipitation upon repeated freeze-thaw cycles.

- Limit: Maximum 1 freeze-thaw cycle recommended.
- Recovery: If a thawed aliquot shows precipitate, warm to 37°C and sonicate briefly. If precipitate persists, discard.

## Experimental Application: Dilution for Cell Culture

When introducing the stock to cell culture media (aqueous), "crashing out" (rapid precipitation) is a risk.

The "Intermediate Dilution" Method:

- Do not add 100% DMSO stock directly to the cell well if the final concentration is high.
- Prepare a 100x or 1000x intermediate dilution in culture media or PBS.
  - Example: Dilute 1 µL of 10 mM Stock into 999 µL Media  
10 µM Working Solution (0.1% DMSO).

- Vortex the intermediate immediately.
- Add the intermediate to cells.
- Final DMSO limit: Ensure final DMSO concentration in the assay is < 0.5% (v/v) to avoid solvent toxicity masking the drug effect.

## References

- PubChem. (2024).[4][5] **Ledipasvir Diacetone** Compound Summary. National Library of Medicine. Retrieved from [[Link](#)]
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